

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methoxypyridine

Cat. No.: B1520508

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In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. **3-Bromo-5-fluoro-2-methoxypyridine** (CAS No. 884494-81-9) has emerged as a highly valuable intermediate in pharmaceutical and medicinal chemistry.^{[1][2]} Its utility stems from a unique combination of functional groups: a pyridine core, common in many approved drugs; a fluorine atom, which can enhance metabolic stability and bioavailability; a methoxy group, influencing electronic distribution and target interaction; and a bromine atom, serving as a versatile handle for constructing complex molecular architectures through cross-coupling reactions.^{[1][3]} This compound is notably a key intermediate for synthesizing advanced pharmaceutical agents, including second-generation TRK inhibitors.^{[4][5]}

This guide provides an in-depth comparison of the most prevalent synthetic routes to **3-Bromo-5-fluoro-2-methoxypyridine**, offering a critical analysis of their respective methodologies, yields, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Strategies

Two primary and distinct synthetic strategies for the preparation of **3-Bromo-5-fluoro-2-methoxypyridine** have been identified in the literature.

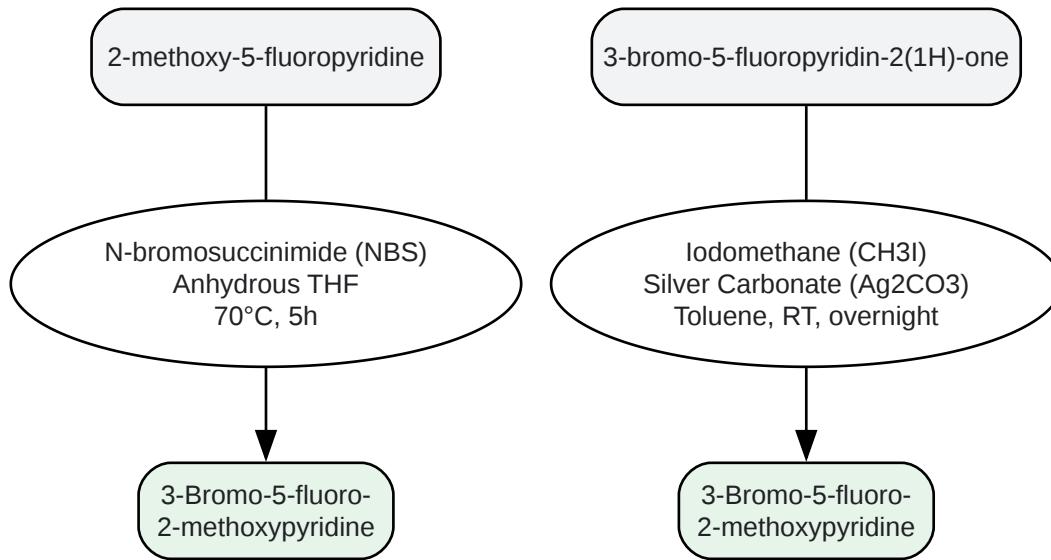
- Route A: Electrophilic Bromination of a Pre-functionalized Pyridine Ring. This approach begins with a substituted pyridine already containing the requisite fluoro and methoxy groups, followed by a regioselective bromination step.
- Route B: O-Methylation of a Pre-functionalized Pyridinone Core. This strategy involves the construction of the brominated and fluorinated pyridinone scaffold first, with the final step being the methylation of the oxygen atom.

The following sections will dissect each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route A: Synthesis via Electrophilic Bromination

This synthetic pathway leverages the commercially available 2-methoxy-5-fluoropyridine as the immediate precursor. The core transformation is an electrophilic aromatic substitution to install the bromine atom at the C3 position.

Logical Workflow: Route A



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